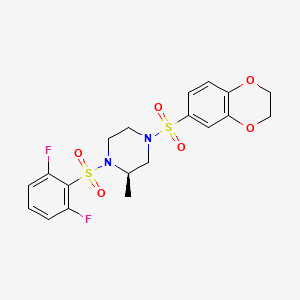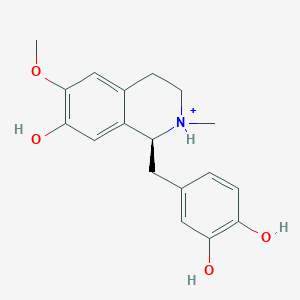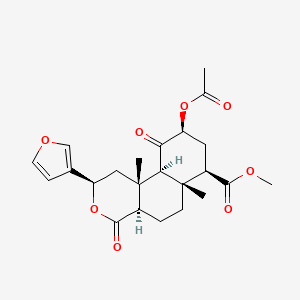
(2R)-1-(2,6-difluorophenyl)sulfonyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-(2,6-difluorophenyl)sulfonyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-methylpiperazine is a sulfonamide.
Scientific Research Applications
Antibacterial and Antifungal Properties
- Compounds involving 2,3-dihydro-1,4-benzodioxin have demonstrated promising antibacterial and antifungal properties. For instance, a study showed that certain synthesized molecules exhibited significant antimicrobial potential with low hemolytic activity, indicating their potential as therapeutic agents for infections (Abbasi et al., 2020).
Enzyme Inhibition for Disease Treatment
- Another research area is the development of enzyme inhibitors using benzodioxane moieties. Some studies synthesized compounds that showed substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, suggesting their usefulness in treating diseases like diabetes and Alzheimer's (Abbasi et al., 2019).
Inflammatory Disease Treatment
- The synthesis of sulfonamides bearing 1,4-benzodioxin rings has indicated potential for treating inflammatory diseases. Research has shown these compounds to have decent inhibition against lipoxygenase enzyme, which plays a role in inflammatory processes (Abbasi et al., 2017).
Potential in Drug Synthesis
- Some studies have explored the synthesis of novel compounds involving 2,3-dihydro-1,4-benzodioxin derivatives, indicating their potential applications in drug development for various health conditions, including antibacterial and other pharmacological uses (Kohara et al., 2002).
Anticancer and Pharmacological Research
- Research involving similar compounds, such as 4-methylpiperazine-1-carbodithioc acid derivatives, has shown significant anticancer activity, demonstrating the potential of these compounds in pharmacological research and drug development (Jiang et al., 2007).
properties
Product Name |
(2R)-1-(2,6-difluorophenyl)sulfonyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-methylpiperazine |
|---|---|
Molecular Formula |
C19H20F2N2O6S2 |
Molecular Weight |
474.5 g/mol |
IUPAC Name |
(2R)-1-(2,6-difluorophenyl)sulfonyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-methylpiperazine |
InChI |
InChI=1S/C19H20F2N2O6S2/c1-13-12-22(30(24,25)14-5-6-17-18(11-14)29-10-9-28-17)7-8-23(13)31(26,27)19-15(20)3-2-4-16(19)21/h2-6,11,13H,7-10,12H2,1H3/t13-/m1/s1 |
InChI Key |
LPMSEYYMXZLHBX-CYBMUJFWSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1S(=O)(=O)C2=C(C=CC=C2F)F)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=C(C=CC=C2F)F)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R,4S,5S,6R)-5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol](/img/structure/B1261744.png)



![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B1261755.png)

![(2S)-2-[(4-methylphenyl)sulfonylamino]-N-[2-[4-[[(5R)-3-oxo-5-phenyl-4-morpholinyl]methyl]-1-triazolyl]ethyl]-3-phenylpropanamide](/img/structure/B1261757.png)
![2-phenyl-N-(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)acetamide](/img/structure/B1261758.png)





